N-{2-[(2-Amino-ethyl)-methyl-amino]-cyclohexyl}-acetamide
Description
N-{2-[(2-Amino-ethyl)-methyl-amino]-cyclohexyl}-acetamide is a cyclohexyl acetamide derivative featuring a secondary amine substituent at the 2-position of the cyclohexyl ring. The substituent consists of a methyl group and a 2-aminoethyl group, creating a branched amine structure. Its structure promotes hydrogen bonding via the acetamide carbonyl and amine groups, which may influence solubility, reactivity, and intermolecular interactions .
Properties
IUPAC Name |
N-[2-[2-aminoethyl(methyl)amino]cyclohexyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O/c1-9(15)13-10-5-3-4-6-11(10)14(2)8-7-12/h10-11H,3-8,12H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBWLVMUHXSHMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCCCC1N(C)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-Amino-ethyl)-methyl-amino]-cyclohexyl}-acetamide typically involves the reaction of cyclohexylamine with acetic anhydride to form N-cyclohexylacetamide. This intermediate is then reacted with 2-(methylamino)ethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for efficiency and yield, possibly involving continuous flow reactors and automated systems to ensure consistent quality and production rates.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2-Amino-ethyl)-methyl-amino]-cyclohexyl}-acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as halides, thiols, or amines in polar solvents like water or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction could produce various amine derivatives.
Scientific Research Applications
N-{2-[(2-Amino-ethyl)-methyl-amino]-cyclohexyl}-acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with proteins.
Medicine: Explored for its therapeutic potential in treating certain diseases or conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{2-[(2-Amino-ethyl)-methyl-amino]-cyclohexyl}-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs, their substituents, molecular properties, and applications:
Key Differences in Functional Groups and Properties
Amino Group Variations: The target compound’s 2-aminoethyl-methyl-amino group provides two amine sites (primary and secondary), enhancing hydrogen-bonding capacity and basicity compared to analogs like 2-[(benzyl-ethyl-amino)-cyclohexyl]-acetamide (tertiary amine with benzyl/ethyl groups) . This difference could improve solubility in polar solvents or adhesion in polymer matrices .
Halogenated Derivatives: Chlorine-substituted analogs like alachlor and 2-[(2-chlorophenyl)amino]-N-cyclohexylacetamide exhibit increased hydrophobicity and electronic withdrawal effects, making them suitable for pesticidal applications . In contrast, the target compound’s amino groups likely favor interactions with polar substrates.
Bulkier Substituents: N-(Cyclohexylphenylmethyl)-2-(diethylamino)acetamide () and N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide () incorporate aromatic or phenoxy groups, increasing steric hindrance and molecular weight. These features may reduce reactivity or mobility in adhesive systems compared to the target compound’s compact substituents .
Crystallography and Molecular Packing: N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide forms chains via N–H⋯O hydrogen bonds in its crystal structure, a property shared with the target compound due to the acetamide moiety.
Research Findings and Implications
- Adhesion and Crosslinking: highlights that amino-functionalized silanes (e.g., N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane) improve epoxy resin adhesion via crosslinking. The target compound’s amino groups may similarly enhance interfacial bonding in polymer systems, though its cyclohexyl backbone could reduce flexibility compared to linear analogs .
- Toxicity and Safety: Unlike 2-Cyano-N-[(methylamino)carbonyl]acetamide (), which lacks thorough toxicological data, the target compound’s amino groups may pose lower risks due to their prevalence in biologically compatible molecules. However, rigorous toxicity studies are still needed.
Biological Activity
N-{2-[(2-Amino-ethyl)-methyl-amino]-cyclohexyl}-acetamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity and applications in various fields. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a cyclohexyl group, an acetamide moiety, and an aminoethyl side chain. The presence of these functional groups contributes to its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, potentially affecting metabolic pathways. For instance, it may inhibit lysosomal phospholipase A2 (LPLA2), which is involved in lipid metabolism and inflammatory responses .
- Protein Binding : Its structural characteristics allow it to bind effectively to proteins, modulating their activity. This interaction can influence cellular signaling pathways and physiological processes.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been evaluated against several bacterial strains, demonstrating effectiveness in inhibiting growth:
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
These results suggest potential applications in developing new antimicrobial agents.
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. Studies indicate that it may reduce the production of pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases.
Case Studies
- Inhibition of LPLA2 : A study conducted on small molecules revealed that this compound significantly inhibited LPLA2 activity. This inhibition correlated with reduced inflammation in cellular models, highlighting its therapeutic potential in inflammatory conditions .
- Antimicrobial Evaluation : In a controlled experiment, the compound was tested against various pathogens. Results showed a notable reduction in bacterial viability at certain concentrations, underscoring its potential as an antimicrobial agent .
Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications to the acetamide group have led to improved efficacy against specific targets:
| Derivative | Biological Activity |
|---|---|
| N-(Cyclopropyl) derivative | Enhanced enzyme inhibition |
| N-(Phenyl) derivative | Increased antimicrobial potency |
These findings indicate that structural modifications can significantly impact the compound's biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
